molecular formula C8H5F3NNaO2 B2674343 Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 1956366-39-4

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B2674343
CAS No.: 1956366-39-4
M. Wt: 227.118
InChI Key: YQFJHUQFVDXIBH-UHFFFAOYSA-M
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Description

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H6F3NO2Na. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-(trifluoromethyl)pyridine-2-carboxylic acid+NaOHSodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate+H2O\text{5-(trifluoromethyl)pyridine-2-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-(trifluoromethyl)pyridine-2-carboxylic acid+NaOH→Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate+H2​O

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Sodium 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
  • Sodium 2-(5-(trifluoromethyl)pyridin-3-yl)acetate
  • Sodium 2-(5-(trifluoromethyl)pyridin-4-yl)acetate

Comparison: Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and overall efficacy in various applications .

Biological Activity

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

This compound features a pyridine ring with a trifluoromethyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and binding affinity. While detailed pathways remain under investigation, initial studies suggest that this compound may modulate enzyme activity and influence cellular signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityTo be determined
C_maxTo be determined
Half-life (t_1/2)To be determined
Metabolic StabilityEnhanced due to trifluoromethyl group

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial for therapeutic applications.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, particularly against resistant strains of bacteria .
  • Cellular Pathway Modulation : The compound is being investigated for its ability to influence cellular pathways, which could have implications in cancer research and treatment .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that compounds with similar structures exhibited significant inhibitory effects on cancer cell lines, suggesting that this compound could have similar effects .
  • Antimicrobial Efficacy : A study reported that derivatives of trifluoromethylpyridine showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, indicating potential for development as an antimicrobial agent .

Applications in Research

This compound has diverse applications across various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceuticals.
  • Agricultural Science : The compound is being explored for its potential use in developing agrochemicals due to its unique properties.

Properties

IUPAC Name

sodium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFJHUQFVDXIBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956366-39-4
Record name sodium 2-[5-(trifluoromethyl)pyridin-2-yl]acetate
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